molecular formula C14H19NO3 B5817694 [2-(Pentan-3-ylcarbamoyl)phenyl] acetate

[2-(Pentan-3-ylcarbamoyl)phenyl] acetate

Cat. No.: B5817694
M. Wt: 249.30 g/mol
InChI Key: QYERKJSBRJJVPI-UHFFFAOYSA-N
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Description

[2-(Pentan-3-ylcarbamoyl)phenyl] acetate is a synthetic organic compound featuring a phenyl ring substituted at the ortho position with an acetoxy group (–OAc) and a carbamoyl moiety (–CONH–) linked to a pentan-3-yl chain.

Properties

IUPAC Name

[2-(pentan-3-ylcarbamoyl)phenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-4-11(5-2)15-14(17)12-8-6-7-9-13(12)18-10(3)16/h6-9,11H,4-5H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYERKJSBRJJVPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC(=O)C1=CC=CC=C1OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Pentan-3-ylcarbamoyl)phenyl] acetate typically involves the esterification of 2-(Pentan-3-ylcarbamoyl)phenol with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the generated acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

[2-(Pentan-3-ylcarbamoyl)phenyl] acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield 2-(Pentan-3-ylcarbamoyl)phenol and acetic acid.

    Oxidation: The phenyl ring can be oxidized under strong oxidative conditions to form quinones or other oxidized derivatives.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the acetate group.

Major Products

    Hydrolysis: 2-(Pentan-3-ylcarbamoyl)phenol and acetic acid.

    Oxidation: Various oxidized phenyl derivatives.

    Substitution: Compounds with different functional groups replacing the acetate group.

Scientific Research Applications

[2-(Pentan-3-ylcarbamoyl)phenyl] acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biochemical pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [2-(Pentan-3-ylcarbamoyl)phenyl] acetate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors. The pathways involved can include binding to active sites or altering the conformation of target proteins, thereby affecting their function.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Functional Group and Structural Comparisons

The table below highlights key structural and functional differences between [2-(Pentan-3-ylcarbamoyl)phenyl] acetate and related compounds:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Functional Groups Physical State Primary Applications
This compound Not reported C₁₄H₁₉NO₃ ~249.3 Acetate ester, carbamoyl Likely liquid/oil Pharmaceuticals, agrochemicals (inferred)
Para-cresyl phenyl acetate 101-94-0 C₁₅H₁₄O₂ 226.3 Acetate ester, methylphenol Liquid Fragrances, cosmetics
Ethyl 2-phenylacetoacetate 5413-05-8 C₁₂H₁₄O₃ 206.2 Keto-ester, phenyl Neat oil Amphetamine precursor synthesis
Methyl 2-phenylacetoacetate 16648-44-5 C₁₁H₁₂O₃ 192.2 Keto-ester, phenyl Crystalline solid Forensic analysis, synthesis
Benzyl 2-acetate (complex ester) 72722-20-4 C₂₅H₃₁N₃O₆ 469.5 Multiple amides, benzyl esters Not reported Research (e.g., drug discovery)

Key Differences and Implications

Carbamoyl vs. Ester/Keto-Ester Moieties
  • This makes it less prone to hydrolysis than para-cresyl phenyl acetate, which contains a labile acetate ester .
  • Keto-Esters : Ethyl and methyl 2-phenylacetoacetate feature α-keto esters, which are highly reactive in Claisen or aldol condensations. These groups make them valuable as precursors in illicit drug synthesis (e.g., phenylacetone for amphetamines) . In contrast, the carbamoyl group in the target compound may limit such reactivity, favoring instead receptor-targeted interactions.
Alkyl Chain Effects
  • This property aligns with trends in prodrug design .
Aromatic Substitution Patterns
  • Para-cresyl phenyl acetate’s para-methylphenol group contributes to its floral aroma, making it ideal for perfumery. The ortho-substituted carbamoyl group in the target compound, however, likely disrupts such sensory properties, directing it toward non-aromatic applications .

Pharmaceutical Potential

While direct studies on this compound are lacking, its carbamoyl group is structurally analogous to enzyme-targeting moieties in FDA-approved drugs (e.g., protease inhibitors). The compound’s stability and hydrogen-bonding capacity suggest utility in slow-release formulations or as a kinase inhibitor scaffold .

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